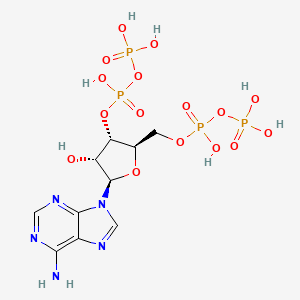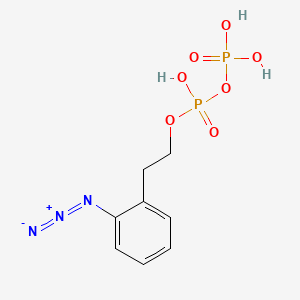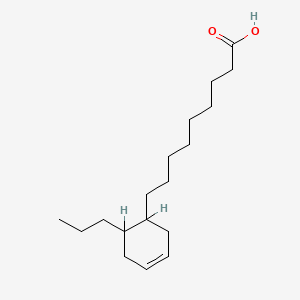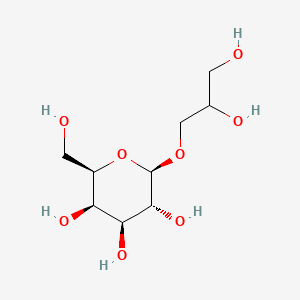
(2R,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactosylglycerol, also known as azepan-2-one, belongs to the class of organic compounds known as glycosylglycerols. These are glycerolipids structurally characterized by the presence of one or more sugar residues attached to glycerol via a glycosidic linkage. Galactosylglycerol is soluble (in water) and a very weakly acidic compound (based on its pKa). Galactosylglycerol exists in all eukaryotes, ranging from yeast to humans. Galactosylglycerol participates in a number of enzymatic reactions. In particular, SM(D18:1/18:0) and galactosylglycerol can be biosynthesized from ceramide (D18:1/18:0) and PC(15:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylcholine:ceramide cholinephosphotransferase 1. In addition, Galactosylglycerol can be biosynthesized from D-galactose and glycerol; which is catalyzed by the enzyme Alpha-galactosidase a. In humans, galactosylglycerol is involved in the globoid cell leukodystrophy pathway, the sphingolipid metabolism pathway, the metachromatic leukodystrophy (MLD) pathway, and the galactose metabolism pathway. Galactosylglycerol is also involved in several metabolic disorders, some of which include the krabbe disease pathway, the fabry disease pathway, the galactosemia pathway, and the gaucher disease pathway.
1-O-glyceryl beta-D-galactopyranoside is a D-galactosylglycerol that is beta-D-glucopyranose in which the hydrogen of the anomeric hydroxy group has been replaced by a 2,3-dihydroxypropyl group.
Applications De Recherche Scientifique
Solubility Studies
- The compound's solubility in various solvent mixtures, particularly ethanol and water, has been extensively studied, revealing that its solubility increases with the equilibrium temperature (Gong, Wang, Zhang, & Qu, 2012).
Structural Analysis
- Detailed studies on the molecular structure of related compounds, including chair conformations and hydrogen bonding interactions, provide insights into their chemical behavior and potential applications (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).
Physical Properties
- Research on the densities and viscosities of sugar alcohol aqueous solutions, including similar compounds, contributes to understanding their physical properties in different environments (Zhu, Ma, & Zhou, 2010).
NMR Spectroscopy Applications
- Studies using NMR spectroscopy have explored the hydrogen bonding properties of polyols, including compounds structurally related to the query compound, providing valuable insights for scientific research (Oruç, Varnali, & Bekiroğlu, 2018).
Synthesis Techniques
- Advances in synthesis methods for related compounds have been explored, offering potential for new applications in various scientific fields (Liu, Li, Lu, & Miao, 2008).
Computational Studies
- Computational studies on related compounds have provided insights into their roles in biological processes, like the regulation of blood glucose levels, highlighting the compound's potential in biomedical research (Muthusamy & Krishnasamy, 2016).
Propriétés
Nom du produit |
(2R,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
|---|---|
Formule moléculaire |
C9H18O8 |
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9-/m1/s1 |
Clé InChI |
NHJUPBDCSOGIKX-VGPGGAHRSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



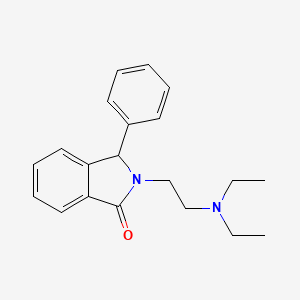
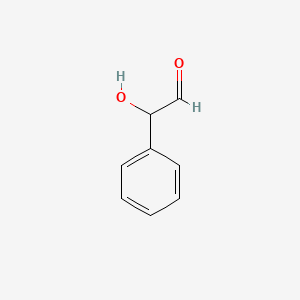
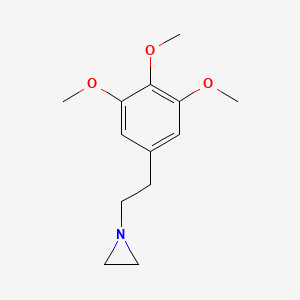
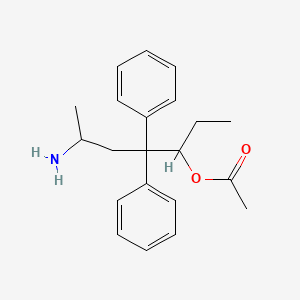
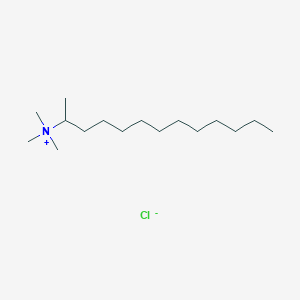
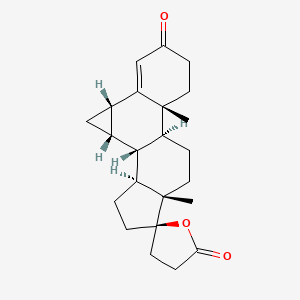
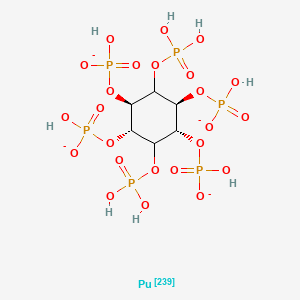
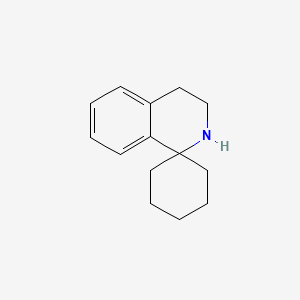
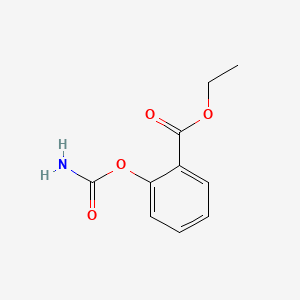
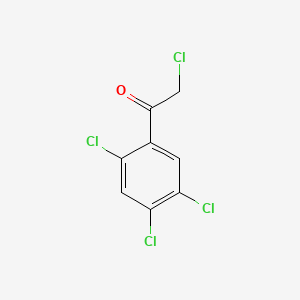
![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)
